Cas no 71484-85-0 (4-Nitrophenyl α-D-Glucuronide)

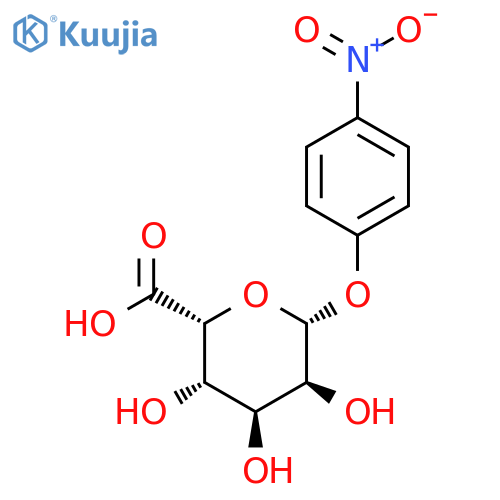

4-Nitrophenyl α-D-Glucuronide structure

商品名:4-Nitrophenyl α-D-Glucuronide

4-Nitrophenyl α-D-Glucuronide 化学的及び物理的性質

名前と識別子

-

- (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydropyran-2-carboxylic acid

- 4-Nitrophenyl β-L-gulopyranosiduronic acid

- β-L-gulopyranosiduronic acid, 4-nitrophenyl

- LogP

- 4-Nitrophenyl alpha-D-Glucuronide

- (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid

- 4-Nitrophenyl α-D-Glucopyranosiduronic Acid

- N0857

- 4-Nitrophenyl beta-L-gulopyranosiduronic acid

- 4-Nitrophenyl alpha-D-Glucopyranosiduronic Acid

- 4-Nitrophenyl α-D-Glucuronide

-

- MDL: MFCD15072186

- インチ: 1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1

- InChIKey: QSUILVWOWLUOEU-GBVMLCMLSA-N

- ほほえんだ: O1[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])([C@]1([H])C(=O)O[H])O[H])O[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 315.05899

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 417

- トポロジー分子極性表面積: 162

じっけんとくせい

- PSA: 159.59

4-Nitrophenyl α-D-Glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-488266-25mg |

4-Nitrophenyl α-D-Glucuronide, |

71484-85-0 | 25mg |

¥3738.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488266-25 mg |

4-Nitrophenyl α-D-Glucuronide, |

71484-85-0 | 25mg |

¥3,738.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | Y1239359-25mg |

4-Nitrophenyl alpha-D-Glucuronide |

71484-85-0 | 97% | 25mg |

$340 | 2024-06-07 | |

| Biosynth | EN16016-50 mg |

4-Nitrophenyl a-D-glucuronide |

71484-85-0 | 50mg |

$889.35 | 2023-01-05 | ||

| Biosynth | EN16016-100 mg |

4-Nitrophenyl a-D-glucuronide |

71484-85-0 | 100MG |

$1,524.60 | 2023-01-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0857-25mg |

4-Nitrophenyl α-D-Glucuronide |

71484-85-0 | 97.0%(LC) | 25mg |

¥2255.0 | 2023-09-02 | |

| A2B Chem LLC | AB68130-25mg |

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid |

71484-85-0 | 97% | 25mg |

$394.00 | 2024-04-19 | |

| Ambeed | A398117-25mg |

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid |

71484-85-0 | 97% | 25mg |

$163.0 | 2024-08-02 | |

| A2B Chem LLC | AB68130-5mg |

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid |

71484-85-0 | ≥ 97% (HPLC) | 5mg |

$129.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1239359-5mg |

4-Nitrophenyl alpha-D-Glucuronide |

71484-85-0 | 97% | 5mg |

$140 | 2025-02-25 |

4-Nitrophenyl α-D-Glucuronide 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

71484-85-0 (4-Nitrophenyl α-D-Glucuronide) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71484-85-0)4-Nitrophenyl α-D-Glucuronide

清らかである:99%

はかる:25mg

価格 ($):194.0